molecular formula C19H22FN7O3 B2672415 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898796-45-7

2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B2672415
CAS No.: 898796-45-7
M. Wt: 415.429
InChI Key: MNSOQMKUPBOXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperazine ring attached to a fluorobenzyl group and a purine ring. The purine ring is substituted with a methyl group and two carbonyl groups .

Scientific Research Applications

Synthesis and Structure Analysis

The synthesis and structural analysis of compounds related to 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide have been explored to understand their chemical properties and potential applications. For instance, the synthesis of flunarizine and its isomers involves regioselective metal-catalyzed amination, demonstrating the chemical versatility and potential for creating analogs of the compound for further study in pharmacological and biochemical contexts (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Activities and Potential Therapeutic Uses

Compounds with structural similarities to this compound have been synthesized and evaluated for their biological activities, showing promise in various therapeutic areas. For example, novel benzodifuranyl derivatives exhibit significant anti-inflammatory and analgesic activities, indicating potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study on piperazine compounds with low lipophilicity as σ1 receptor ligands suggests potential for imaging σ1 receptors in the brain, highlighting the compound's relevance in neuroscientific research and possible applications in diagnosing neurological disorders (He et al., 2017).

Molecular Design and Drug Development

The molecular design involving elements of the this compound structure has led to the discovery of clinical candidates for treating diseases involving ACAT-1 overexpression. This underscores the compound's potential in contributing to the development of novel therapeutic agents (Shibuya et al., 2018).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to explore its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-4-2-3-5-13(12)20)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSOQMKUPBOXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.